REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1.[CH:15]1([C:18](Cl)=[O:19])[CH2:17][CH2:16]1>N1C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:18]([CH:15]2[CH2:17][CH2:16]2)=[O:19])[CH:5]=[N:4][C:3]=1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N=CC(=N1)N)C1=CC=NC=C1
|
Name
|
|
Quantity
|
648 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 70° C. for 1 h 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane
|
Type
|
EXTRACTION
|
Details
|
a 4% sodium bicarbonate aqueous solution, the aqueous phase extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
the organic layers washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether and methanol
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=CC(=N1)NC(=O)C1CC1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |